N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that features a thiazole ring, an isoxazole ring, and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the thiazole and isoxazole intermediates under specific conditions, such as using a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of bases, acids, or catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halogen or alkyl group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a lead compound in drug discovery.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydrothiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
- N-(4,5-dihydrothiazol-2-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.35 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C=C(C=C1)CC(=O)NC2=NCCS2)OC
Research indicates that compounds with thiazole and oxazole moieties often exhibit significant interactions with biological targets, including enzymes and receptors. The thiazole ring may contribute to inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Anti-inflammatory Activity
A study demonstrated that similar compounds with thiazole structures exhibited selective inhibition of COX-II over COX-I, leading to reduced inflammation without significant gastrointestinal side effects. For instance, compounds related to this compound showed promising results in reducing edema in animal models when tested against standard anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related thiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For example, compounds derived from thiazole exhibited activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.04 to 0.05 M .
Table 1: Biological Activities of Thiazole and Oxazole Derivatives
Compound | Activity Type | Target Pathway | IC50 (µM) | Reference |
---|---|---|---|---|
PYZ16 | Anti-inflammatory | COX-II inhibition | 0.52 | |
PYZ38 | Antibacterial | Bacterial growth | 0.04 | |
N-(4,5-dihydro...) | Antifungal | Fungal cell wall synthesis | 0.05 |
Case Study: In Vivo Efficacy
In an in vivo study involving animal models, a derivative of the compound was tested for its anti-inflammatory effects. The results indicated a significant reduction in paw edema compared to untreated controls. The compound demonstrated an efficacy comparable to established anti-inflammatory agents with a favorable safety profile .
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-4-2-3-10(7-12)13-8-11(18-21-13)9-14(19)17-15-16-5-6-22-15/h2-4,7-8H,5-6,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOZURRMAVLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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